5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid
Description
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carboxylic acid (CID 82414298) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system, with partial saturation in the pyridine ring. Its molecular formula is C₈H₁₀N₂O₂, and its structure includes a carboxylic acid group at the 8-position of the imidazo[1,5-a]pyridine scaffold . Key structural attributes include:
- SMILES:
C1CC(C2=CN=CN2C1)C(=O)O - InChIKey:
LJARASSVBYJONB-UHFFFAOYSA-N - Molecular weight: 166.18 g/mol
Its partially saturated structure confers conformational flexibility, which may enhance binding interactions with biological targets .
Properties
CAS No. |
1367985-18-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h4-6H,1-3H2,(H,11,12) |
InChI Key |
LJARASSVBYJONB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CN=CN2C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Various derivatives have demonstrated activity against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neurodegenerative models, suggesting potential therapeutic roles in conditions such as Alzheimer's and Parkinson's diseases .
Material Science
Polymer Chemistry
In material science, this compound is being explored as a building block for advanced polymers. Its unique nitrogen-containing heterocyclic structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating imidazo[1,5-a]pyridine units into polymer matrices can improve their performance in various applications .
Nanotechnology
The compound is also being investigated for its role in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for creating nanomaterials with specific electronic and optical properties. These materials have potential applications in sensors and electronic devices .
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry explored various derivatives of the compound against breast cancer cell lines. The results indicated that specific modifications led to increased potency and selectivity towards cancerous cells compared to normal cells .
Case Study 2: Antimicrobial Efficacy
In another study featured in Pharmaceutical Biology, researchers tested the antimicrobial activity of several derivatives against resistant strains of bacteria. The findings revealed that certain compounds displayed significant inhibitory effects on biofilm formation .
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The pathways involved often include inhibition of signal transduction processes or disruption of cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid with structurally related derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparisons
Key Findings:
Positional Isomerism : Derivatives with carboxylic acid groups at positions 5, 6, or 8 exhibit distinct physicochemical behaviors. For example, the 5- and 6-carboxylic acid hydrochlorides (e.g., EN300-747094 , CAS 139183-92-9 ) show improved aqueous solubility compared to the parent 8-carboxylic acid, making them preferable for solution-phase reactions.
Halogenation Effects : Bromination at position 1 (CAS 1554534-02-9 ) introduces a reactive site for Suzuki-Miyaura cross-coupling, expanding utility in creating aryl- or heteroaryl-functionalized analogs.
Trifluoromethyl Substitution : The CF₃ group in CAS 1888739-73-8 enhances lipophilicity and metabolic stability, critical for optimizing pharmacokinetic profiles in drug candidates.
Heterocycle Variation : Replacement of pyridine with pyrazine (CAS 374795-77-4 ) alters electronic properties, favoring applications in catalytic systems or as a ligand in metal-organic frameworks.
Biological Activity
5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid is a member of the imidazopyridine family, known for its diverse biological activities and therapeutic potential. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- CAS Number : 1378470-59-7
- IUPAC Name : this compound
The compound features a fused imidazole and pyridine ring system that contributes to its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of imidazopyridine compounds exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various imidazopyridine derivatives that showed promising results against cancer cell lines. Specifically, certain analogs demonstrated IC50 values in the low nanomolar range against various cancer types .
Antimicrobial Activity
Imidazopyridine derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens including bacteria and fungi. For example, a series of synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting significant inhibitory effects .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazopyridine derivatives has also been documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This makes them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the imidazopyridine scaffold can significantly alter its potency and selectivity.
| Substituent Position | Biological Activity | IC50 (µM) |
|---|---|---|
| C3 | Anticancer | 25 |
| C6 | Antimicrobial | 50 |
| C8 | Anti-inflammatory | 30 |
Case Studies
- Anticancer Study : A recent investigation into the effects of imidazopyridine derivatives on HeLa cells revealed that modifications at the C3 position led to enhanced cytotoxicity with an IC50 value of 25 µM .
- Antimicrobial Evaluation : A series of compounds derived from imidazopyridine were tested against various bacterial strains. One compound exhibited an MIC value of 15 µg/mL against E. coli .
- Inflammation Model : In a murine model of inflammation, an imidazopyridine derivative significantly reduced paw swelling by inhibiting TNF-alpha production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
